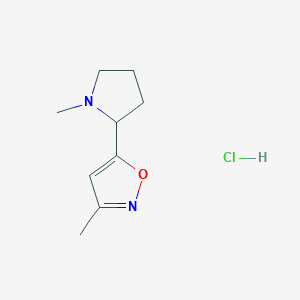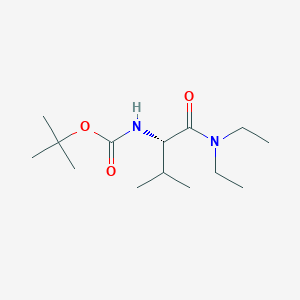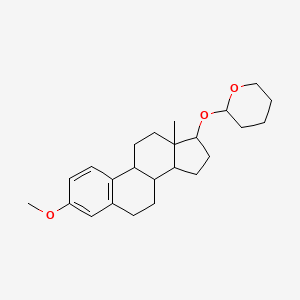
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 6th and 7th positions and an amine group (-NH₂) at the 1st position on the isoquinoline ring structure. Isoquinolines are known for their diverse biological activities and applications in various fields of science and industry.
Synthetic Routes and Reaction Conditions:
Nitroalkane Method: One common synthetic route involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA). This method produces 6,7-dimethoxy-3,4-dihydroisoquinoline.
Enamine Formation: Another approach involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form with acyl iso(thio)cyanates, yielding 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the nitro group in the compound to an amine group.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Substituted isoquinolines with various functional groups at different positions.
科学的研究の応用
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including potential therapeutic effects.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6,7-dimethoxy-3,4-dihydroisoquinolin-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antagonist of muscarinic M4 receptors, which are involved in various physiological processes. The compound's binding affinity and selectivity for these receptors play a crucial role in its mechanism of action.
類似化合物との比較
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine is compared with other similar compounds, such as:
Isoquinoline: The parent compound without methoxy groups.
3,4-Dihydroisoquinoline: A partially hydrogenated version of isoquinoline.
Other Dimethoxyisoquinolines: Isoquinolines with methoxy groups at different positions.
Uniqueness: The presence of methoxy groups at the 6th and 7th positions and the amine group at the 1st position make this compound unique compared to other isoquinolines. These functional groups contribute to its distinct chemical and biological properties.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
6,7-dimethoxy-3,4-dihydroisoquinolin-1-amine |
InChI |
InChI=1S/C11H14N2O2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H2,12,13) |
InChIキー |
JVPUZUTVEGLNSW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCN=C2N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)

![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)

![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)





